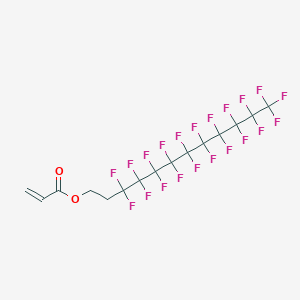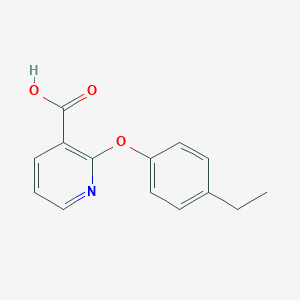
2-(4-エチルフェノキシ)ニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenoxy)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethylphenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
心臓血管の健康
2-(4-エチルフェノキシ)ニコチン酸誘導体は、心臓血管の健康における役割について広く研究されてきました。これらの誘導体は、脂質代謝に影響を与えることが知られており、血中の脂質レベルが異常になる状態である脂質異常症の治療に用いられてきました。 これらの化合物は、高密度リポタンパク質(HDL)の濃度を調節し、血圧を下げることで、心臓発作やアテローム性動脈硬化症のリスクを軽減することができます .
抗炎症および鎮痛作用
2-(4-エチルフェノキシ)ニコチン酸誘導体は、抗炎症および鎮痛特性を示すため、製薬業界で重要な役割を果たしています。 これらの誘導体は、炎症と痛みを軽減する上で優れた結果を示すことが明らかになっており、新しい鎮痛薬の開発に役立っています .
神経変性疾患
2-(4-エチルフェノキシ)ニコチン酸のいくつかの誘導体は、アルツハイマー病などの神経変性疾患の治療に有望であることが示されています。 これらの誘導体の有効性と、これらの状態の進行を予防または遅らせる潜在的な作用機序を調査するための研究が進行中です .
抗マイコバクテリア活性
ニコチン酸誘導体の中には、抗マイコバクテリア活性を示すものがあることがわかっています。 これにより、これらの誘導体は、特に耐性菌株の結核菌と闘う上で有用となる可能性のある、新しい抗結核薬の開発候補となります .
抗酸化特性
ニコチン酸誘導体の抗酸化活性は、もう1つの興味深い分野です。これらの化合物は、酸化還元反応に関与することができ、これは細胞レベルでの酸化ストレスに関連する損傷を予防する上で重要です。 この特性は、医療用途だけでなく、環境的ストレス要因から皮膚を保護することを目的とした化粧品にも有益です .
脂質低下効果
2-(4-エチルフェノキシ)ニコチン酸を含むニコチン酸誘導体は、50年以上も脂質低下剤として使用されてきました。 これらの誘導体は、血中脂質レベルの管理に役立ち、これはアテローム性動脈硬化症などの状態の予防と治療における重要な戦略です .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(4-Ethylphenoxy)nicotinic acid, a derivative of nicotinic acid, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the brain and play a crucial role in neuronal signaling .
Mode of Action
2-(4-Ethylphenoxy)nicotinic acid interacts with its targets, the nAChRs, by binding to these receptors . This interaction leads to changes in the properties of the receptors, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .
Pharmacokinetics
The pharmacokinetics of nicotinic acid, from which the compound is derived, has been studied . Nicotine equilibrates in the endoplasmic reticulum within 10 seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
It is known that 2-substituted aryl derived from nicotinic acid, such as 2–bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .
Action Environment
The action, efficacy, and stability of 2-(4-Ethylphenoxy)nicotinic acid can be influenced by environmental factors. For instance, the solubility of nicotinic acid in various organic solvents has been analyzed through two linear Gibbs energy relationships to extract compound properties that encode various solute-solvent interactions . This suggests that the action of 2-(4-Ethylphenoxy)nicotinic acid could also be influenced by the solvent environment.
生化学分析
Biochemical Properties
2-(4-Ethylphenoxy)nicotinic acid, like its structural relative nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of 2-(4-Ethylphenoxy)nicotinic acid have not been extensively studied .
Cellular Effects
It’s structurally related compound, nicotinic acid, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-(4-Ethylphenoxy)nicotinic acid in animal models have not been extensively studied. Related compounds such as nicotinic acid have been shown to have dosage-dependent effects .
Metabolic Pathways
2-(4-Ethylphenoxy)nicotinic acid may be involved in metabolic pathways similar to those of nicotinic acid, given their structural similarity. Nicotinic acid is a key component in the biosynthesis of NAD, an essential cofactor for many oxidation–reduction reactions .
Transport and Distribution
It’s structurally related compound, nicotinic acid, is known to be transported into cells via specific transporters .
特性
IUPAC Name |
2-(4-ethylphenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLKTXAEHRTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
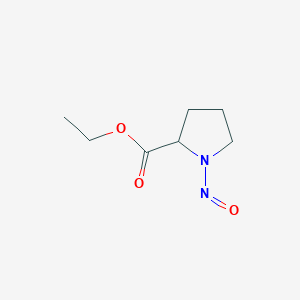
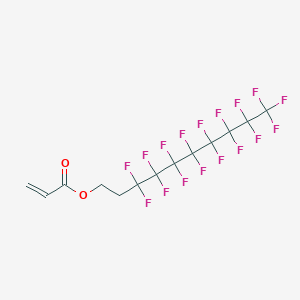
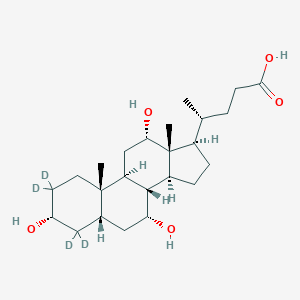
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

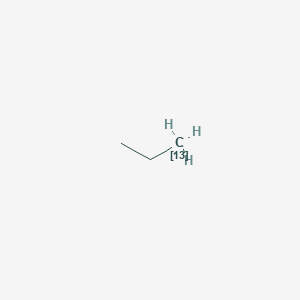

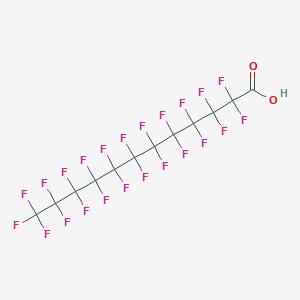
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)




